4-(Dimethylamino)-2-fluorobenzonitrile
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Overview
Description
4-(Dimethylamino)-2-fluorobenzonitrile is an organic compound that features a dimethylamino group, a fluorine atom, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-fluorobenzonitrile typically involves the introduction of the dimethylamino group and the fluorine atom onto a benzonitrile scaffold. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction where a suitable precursor, such as 4-chloro-2-fluorobenzonitrile, is reacted with dimethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: N-oxide derivatives of the dimethylamino group.
Reduction: Primary or secondary amines derived from the nitrile group.
Scientific Research Applications
4-(Dimethylamino)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the benzene ring. The fluorine atom can also affect the compound’s electronic properties, making it a useful intermediate in various synthetic pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.
4-(Dimethylamino)benzonitrile: Lacks the fluorine atom but shares the dimethylamino and nitrile groups.
2-Fluorobenzonitrile: Contains the fluorine and nitrile groups but lacks the dimethylamino group.
Uniqueness
4-(Dimethylamino)-2-fluorobenzonitrile is unique due to the combination of the dimethylamino group, fluorine atom, and nitrile group on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOYAOFLYPEFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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